(1-Ethoxy-2-methylcyclohexyl)methanamine
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Overview
Description
(1-Ethoxy-2-methylcyclohexyl)methanamine: is an organic compound with the molecular formula C₁₀H₂₁NO. It is a cyclohexyl derivative with an ethoxy group and a methyl group attached to the cyclohexane ring, along with a methanamine group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-2-methylcyclohexyl)methanamine typically involves the alkylation of 2-methylcyclohexanol with ethyl bromide to form 1-ethoxy-2-methylcyclohexane. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Ethoxy-2-methylcyclohexyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: (1-Ethoxy-2-methylcyclohexyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of cyclohexyl derivatives on biological systems. It may also be used in the synthesis of biologically active compounds.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (1-Ethoxy-2-methylcyclohexyl)methanamine is not well-documented. as an amine, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can influence biological pathways and processes.
Comparison with Similar Compounds
(1-Ethoxycyclohexyl)methanamine: Lacks the methyl group on the cyclohexane ring.
(1-Methylcyclohexyl)methanamine: Lacks the ethoxy group on the cyclohexane ring.
Cyclohexylmethanamine: Lacks both the ethoxy and methyl groups.
Uniqueness: (1-Ethoxy-2-methylcyclohexyl)methanamine is unique due to the presence of both the ethoxy and methyl groups on the cyclohexane ring. This structural feature can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H21NO |
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Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-ethoxy-2-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(8-11)7-5-4-6-9(10)2/h9H,3-8,11H2,1-2H3 |
InChI Key |
GMEODBBMZKQTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1C)CN |
Origin of Product |
United States |
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